molecular formula C10H13NO4S B2700631 Propan-2-yl 4-sulfamoylbenzoate CAS No. 91013-50-2

Propan-2-yl 4-sulfamoylbenzoate

Cat. No.: B2700631
CAS No.: 91013-50-2
M. Wt: 243.28
InChI Key: LACMUQWPVXRBRA-UHFFFAOYSA-N
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Description

Propan-2-yl 4-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with propan-2-ol, and the benzene ring is substituted with a sulfamoyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-sulfamoylbenzoate typically involves the esterification of 4-sulfamoylbenzoic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-sulfamoylbenzoic acid+propan-2-olH2SO4Propan-2-yl 4-sulfamoylbenzoate+H2O\text{4-sulfamoylbenzoic acid} + \text{propan-2-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-sulfamoylbenzoic acid+propan-2-olH2​SO4​​Propan-2-yl 4-sulfamoylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 4-sulfamoylbenzoic acid

    Reduction: Propan-2-yl 4-aminobenzoate

    Substitution: Propan-2-ol and 4-sulfamoylbenzoic acid

Scientific Research Applications

Propan-2-yl 4-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group can be hydrolyzed by esterases in the body, releasing the active form of the compound.

Comparison with Similar Compounds

Propan-2-yl 4-sulfamoylbenzoate can be compared with other similar compounds, such as:

    Propan-2-yl 2-sulfamoylbenzoate: This compound has the sulfamoyl group at the ortho position instead of the para position, leading to different chemical and biological properties.

    Methyl 4-sulfamoylbenzoate: This compound has a methyl ester group instead of a propan-2-yl ester group, which can affect its solubility and reactivity.

    Ethyl 4-sulfamoylbenzoate: Similar to the methyl ester, this compound has an ethyl ester group, leading to different physical and chemical properties.

Properties

IUPAC Name

propan-2-yl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACMUQWPVXRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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